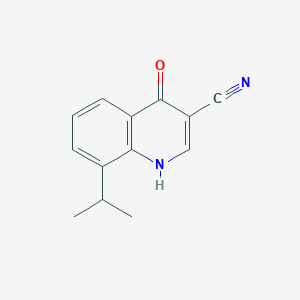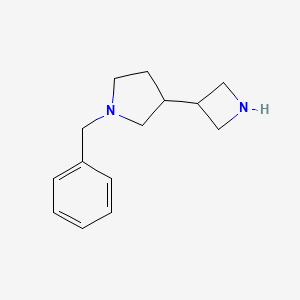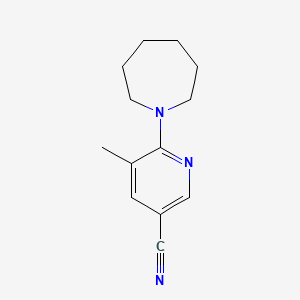![molecular formula C13H13NO2 B11890040 1',3-Dimethyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one CAS No. 870152-14-0](/img/structure/B11890040.png)
1',3-Dimethyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’,3-Dimethyl-spiro[furan-2(5H),3’-[3H]indol]-2’(1’H)-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The indole moiety in this compound is a significant structural motif found in many natural products and pharmaceuticals, making it an important target for synthetic chemists.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1’,3-Dimethyl-spiro[furan-2(5H),3’-[3H]indol]-2’(1’H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of azobisisobutyronitrile (AIBN) as a radical initiator, along with hypophosphorous acid and triethylamine under reflux conditions in 1-propanol . This method yields the desired indole derivative in moderate yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1’,3-Dimethyl-spiro[furan-2(5H),3’-[3H]indol]-2’(1’H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1’,3-Dimethyl-spiro[furan-2(5H),3’-[3H]indol]-2’(1’H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1’,3-Dimethyl-spiro[furan-2(5H),3’-[3H]indol]-2’(1’H)-one involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, influencing pathways related to cell growth and apoptosis. This makes it a potential candidate for anticancer research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
5-Fluoroindole: A fluorinated indole derivative with potential antiviral activity.
Uniqueness
1’,3-Dimethyl-spiro[furan-2(5H),3’-[3H]indol]-2’(1’H)-one is unique due to its spiro structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
870152-14-0 |
|---|---|
Formule moléculaire |
C13H13NO2 |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
1',4-dimethylspiro[2H-furan-5,3'-indole]-2'-one |
InChI |
InChI=1S/C13H13NO2/c1-9-7-8-16-13(9)10-5-3-4-6-11(10)14(2)12(13)15/h3-7H,8H2,1-2H3 |
Clé InChI |
AIUWZNLCPNUBDU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCOC12C3=CC=CC=C3N(C2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Fluoro-2-methylnaphtho[2,3-d]thiazole](/img/structure/B11889960.png)


![6-Chlorospiro[chroman-4,1'-cyclopropan]-2'-amine](/img/structure/B11889989.png)





![1'-Ethylspiro[indoline-3,2'-pyrrolidin]-2-one](/img/structure/B11890023.png)


![2,3-Dimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11890035.png)
